molecular formula C16H19N3O4S B4394263 N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4394263
M. Wt: 349.4 g/mol
InChI Key: UBRMMQSYSFUFBJ-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, also known as EPAS1 inhibitor, is a chemical compound that has been extensively studied for its potential use in treating various diseases. It is a small molecule inhibitor that targets the hypoxia-inducible factor (HIF) pathway, which is involved in the regulation of oxygen homeostasis.

Mechanism of Action

N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide inhibits the HIF pathway by targeting the HIF-2α subunit. HIF-2α is a transcription factor that regulates the expression of various genes involved in oxygen homeostasis. Inhibition of HIF-2α by N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide leads to the downregulation of HIF target genes, which results in reduced tumor growth, improved ischemic injury, and reduced inflammation.
Biochemical and Physiological Effects:
N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the HIF pathway, which is involved in the regulation of oxygen homeostasis. Inhibition of the HIF pathway by N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide leads to reduced tumor growth, improved ischemic injury, and reduced inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in lab experiments include its ability to inhibit the HIF pathway, which is involved in the regulation of oxygen homeostasis. This makes it a potential candidate for treating various diseases, including cancer, ischemia, and inflammation. However, one of the limitations of using N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in humans.

Future Directions

There are several future directions for the study of N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. One direction is to further investigate its potential use in treating various diseases, including cancer, ischemia, and inflammation. Another direction is to investigate its potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide for treating various diseases. Finally, the development of new analogs of N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide with improved efficacy and safety profiles is also a potential future direction.

Scientific Research Applications

N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit the HIF pathway, which is involved in the regulation of oxygen homeostasis. The HIF pathway is overactivated in various diseases, including cancer, ischemia, and inflammation. Inhibition of the HIF pathway by N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to reduce tumor growth, improve ischemic injury, and reduce inflammation.

properties

IUPAC Name

N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-16-5-4-14(10-15(16)19-12(2)20)24(21,22)18-11-13-6-8-17-9-7-13/h4-10,18H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRMMQSYSFUFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-ethoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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